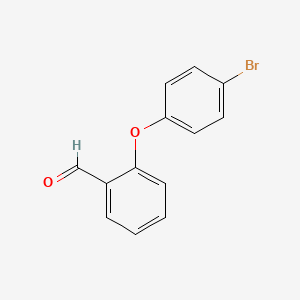
2-(4-Bromophenoxy)benzaldehyde
説明
2-(4-Bromophenoxy)benzaldehyde is an organic compound characterized by a benzene ring substituted with a bromine atom and a benzaldehyde group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Strong nucleophiles such as sodium amide (NaNH2) in liquid ammonia.
Major Products Formed:
Carboxylic Acid: 2-(4-Bromophenoxy)benzoic acid.
Alcohol: 2-(4-Bromophenoxy)benzyl alcohol.
Substituted Derivatives: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Bromophenoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is employed in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(4-Bromophenoxy)benzaldehyde exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
類似化合物との比較
2-(4-Methoxybenzyl)benzaldehyde
2-(4-Nitrobenzyl)benzaldehyde
2-(4-Chlorobenzyl)benzaldehyde
2-(4-Fluorobenzyl)benzaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
生物活性
2-(4-Bromophenoxy)benzaldehyde, with the chemical formula C13H10BrO, is an aromatic compound notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. Understanding its biological activity is crucial for developing new pharmaceuticals.
Chemical Structure and Properties
The structure of this compound consists of a benzaldehyde group attached to a bromophenoxy moiety. The presence of the bromine atom enhances its reactivity and biological properties. Below is a brief overview of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 276.12 g/mol |
| Melting Point | 70-72 °C |
| Solubility | Soluble in organic solvents like ethanol and acetone |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research published in Cancers highlighted its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
Case Study: Breast Cancer Cell Lines
- Cell Line : MCF-7 (human breast adenocarcinoma)
- Concentration : 10-50 µM
- Observation : Induction of apoptosis was confirmed through Annexin V staining and flow cytometry analysis.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising, suggesting potential use as a natural preservative or therapeutic agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of cell proliferation : By interfering with the cell cycle.
- Induction of oxidative stress : Leading to cellular damage and apoptosis.
- Disruption of bacterial cell membranes : Resulting in increased permeability and cell lysis.
特性
IUPAC Name |
2-(4-bromophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBZIYHJSQZONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















